BenchChemオンラインストアへようこそ!

4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline

Regiochemistry Kinase inhibitor design LRRK2 vs. Menin-MLL

4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline (CAS 2448173-20-2; MF: C₁₆H₁₇N₅O; MW: 295.34 g/mol) is a 4-morpholino-7H-pyrrolo[2,3-d]pyrimidine derivative bearing a 6-(4-aminophenyl) substituent. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged fused heterocyclic core widely exploited in kinase inhibitor and protein–protein interaction inhibitor drug discovery.

Molecular Formula C16H17N5O
Molecular Weight 295.34 g/mol
Cat. No. B13669762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline
Molecular FormulaC16H17N5O
Molecular Weight295.34 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)N
InChIInChI=1S/C16H17N5O/c17-12-3-1-11(2-4-12)14-9-13-15(20-14)18-10-19-16(13)21-5-7-22-8-6-21/h1-4,9-10H,5-8,17H2,(H,18,19,20)
InChIKeyRYGMJJVJABIYQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline – CAS 2448173-20-2 Procurement Guide


4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline (CAS 2448173-20-2; MF: C₁₆H₁₇N₅O; MW: 295.34 g/mol) is a 4-morpholino-7H-pyrrolo[2,3-d]pyrimidine derivative bearing a 6-(4-aminophenyl) substituent . The pyrrolo[2,3-d]pyrimidine scaffold is a privileged fused heterocyclic core widely exploited in kinase inhibitor and protein–protein interaction inhibitor drug discovery . This compound is specifically documented as a strategic synthetic intermediate in the convergent assembly of irreversible covalent menin-MLL interaction inhibitors, including the clinical-stage candidate Icovamenib (BMF-219 / Compound 10) and its crystalline forms [1][2].

Why 4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline Cannot Be Replaced by Generic Pyrrolopyrimidine Analogs


The pyrrolo[2,3-d]pyrimidine scaffold tolerates substitution at multiple positions (C-2, C-4, C-5, C-6, N-7), and the regiochemical placement of the aniline moiety at C-6 versus alternative positions on the bicyclic core dictates fundamentally divergent downstream coupling trajectories and biological target engagement profiles. For instance, the 5-substituted analog 3-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile (PF-06447475) is a potent LRRK2 inhibitor (IC₅₀ = 3 nM) [1], whereas the 6-(4-aminophenyl) substitution pattern of the target compound provides the essential primary aromatic amine handle required for HATU-mediated amide coupling with advanced carboxylic acid intermediates in the menin-MLL inhibitor synthesis pathway [2][3]. The free aniline group, with its computed LogP of 2.04 and TPSA of 80.06 Ų , cannot be mimicked by regioisomeric or N-protected analogs without compromising either the convergent coupling efficiency or the structural integrity of the final drug candidate.

Quantitative Differentiation Evidence for 4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline vs. Closest Analogs


Regiochemical Differentiation: C-6 (4-Aminophenyl) vs. C-5 (3-Benzonitrile) Substitution Determines Divergent Biological Target Profiles

The target compound bears a 6-(4-aminophenyl) substituent on the pyrrolo[2,3-d]pyrimidine core, whereas the structurally closest commercial analog PF-06447475 (CAS 1527473-33-1) features a 5-(3-benzonitrile) group. This regiochemical difference produces entirely distinct biological target profiles: PF-06447475 is a potent LRRK2 inhibitor (IC₅₀ = 3 nM for WT LRRK2; 11 nM for G2019S mutant) [1], while the 6-(4-aminophenyl) derivative is a precursor to menin-MLL interaction inhibitors [2]. The SMILES strings confirm the regiochemistry: NC1=CC=C(C2=CC3=C(N4CCOCC4)N=CN=C3N2)C=C1 (target) versus N#CC1=CC=CC(C=2C3=C(N4CCOCC4)N=CN=C3NC=2)=N1 (PF-06447475) . No literature reports have identified LRRK2 inhibitory activity for the 6-(4-aminophenyl) regioisomer.

Regiochemistry Kinase inhibitor design LRRK2 vs. Menin-MLL

Synthetic Pathway Role: Essential Intermediate 3A in the Convergent Assembly of Icovamenib (BMF-219)

In the published synthetic route to Icovamenib (Compound 10 / BMF-219), 4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline (designated as Intermediate 3A) is coupled with Intermediate 5 (a pyridine-carboxylic acid derivative) using HATU (1.5 eq) and TEA (7 eq) in DCM at 20 °C for 12 h, affording Intermediate 6 [1]. The stoichiometry is precisely defined: 704.4 mg of Intermediate 3A (2.39 mmol, 1 eq) reacts with 0.80 g of Intermediate 5 (2.39 mmol, 1 eq). No alternative intermediate bearing a different aniline regioisomer or N-protected variant is described in this convergent sequence. The final compound, Icovamenib, exhibits covalent irreversible inhibition of menin and is currently under clinical investigation (Phase 1/2) for acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), diffuse large B-cell lymphoma (DLBCL), multiple myeloma (MM), chronic lymphocytic leukemia (CLL), and type 1 diabetes mellitus [2][3].

Convergent synthesis Menin-MLL inhibitor HATU amide coupling Intermediate

Physicochemical Profile: LogP and TPSA Values Enable Rational Downstream Coupling Partner Selection

The target compound possesses a computed LogP of 2.0437 and a topological polar surface area (TPSA) of 80.06 Ų, with 2 hydrogen bond donors and 5 hydrogen bond acceptors . These values place the compound within favorable drug-like chemical space for an intermediate destined for amide bond formation. By comparison, the 5-substituted LRRK2 inhibitor PF-06447475 (CAS 1527473-33-1; C₁₇H₁₅N₅O; MW 305.33) bears a nitrile group at C-5 and lacks a free aniline NH₂, resulting in 0 hydrogen bond donors, which precludes its use in the HATU-mediated amide coupling step central to the menin-MLL inhibitor synthesis . The presence of the primary aromatic amine (H-bond donors = 2) in the target compound is the critical physicochemical determinant enabling its role as a nucleophilic coupling partner.

LogP TPSA Drug-likeness Amide coupling Physicochemical property

Purity Specifications: Batch-to-Batch Reproducibility for Downstream GMP-Relevant Intermediate Sourcing

The target compound is commercially offered at 98% purity by LeYan (Product No. 1977337) and at ≥95% purity by CheMenu (Catalog No. CM1045041) . The closely related downstream intermediate Menin-MLL inhibitor 20 (CAS 2448173-47-3; the Boc-protected derivative incorporating the target aniline fragment) is offered at 98.81% purity . The consistently high purity specifications across multiple vendors support the compound's suitability as a late-stage intermediate for medicinal chemistry campaigns where impurity profiles can propagate through subsequent synthetic steps.

Purity Quality control Intermediate sourcing Batch consistency

Crystallization Patent Protection: The Aniline Fragment Is Integral to the Solid-State Form of the Clinical Candidate

US Patent 12,018,032 B2 (assigned to Biomea Fusion, Inc., granted 2024-06-25) claims crystalline Form D of Compound A – the final drug substance incorporating the 4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline fragment – characterized by an XRPD pattern with peaks at 18.5° ± 0.1°, 19.6° ± 0.1°, and 24.2° ± 0.1° 2θ [1]. This crystallographic characterization demonstrates that the target compound's aniline fragment is structurally integral to the solid-state form of the clinical candidate. Any alteration to the aniline substitution pattern (e.g., replacing the 4-aminophenyl with a 3-benzonitrile group as in PF-06447475) would produce a chemically distinct entity that cannot crystallize in the same lattice arrangement, thereby falling outside the scope of the claimed crystalline forms and potentially exhibiting different solubility, stability, and bioavailability profiles [2].

Crystalline form Polymorph Solid-state chemistry Pharmaceutical development

Optimal Application Scenarios for 4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline in Research and Industrial Procurement


Menin-MLL Covalent Inhibitor Medicinal Chemistry Campaigns

This compound is the validated Intermediate 3A in the published convergent synthesis of Icovamenib (BMF-219 / Compound 10), a clinical-stage irreversible covalent menin inhibitor [1]. Medicinal chemistry teams engaged in structure–activity relationship (SAR) exploration around the menin-MLL interaction interface can use this intermediate as a modular building block for generating analog libraries via amide coupling with diverse carboxylic acid partners. The free aniline handle (HBD = 2) permits HATU-, EDC-, or HBTU-mediated coupling under standard conditions, and the morpholino group at C-4 contributes to solubility and pharmacokinetic tuning of the final conjugates.

Crystalline Form Development and Solid-State Characterization of Menin Inhibitors

The crystalline Form D of Compound A (the final drug substance incorporating the target aniline fragment) is characterized by specific XRPD peaks at 18.5°, 19.6°, and 24.2° ± 0.1° 2θ, as claimed in US Patent 12,018,032 B2 [2]. Pharmaceutical development organizations pursuing polymorph screening, salt selection, or co-crystal engineering of menin-MLL inhibitors require the structurally correct aniline intermediate to access the claimed crystalline forms. Use of regioisomeric intermediates would yield distinct crystal lattices outside the scope of existing patent protection.

Targeted Covalent Inhibitor (TCI) Probe Development Featuring the Acrylamide Warhead

The downstream product Icovamenib functions as a targeted covalent inhibitor (TCI) through an acrylamide warhead that forms an irreversible covalent bond with cysteine residues in menin [3]. Researchers developing novel TCI probes against menin or other epigenetic targets can employ the target aniline intermediate as a conserved scaffold element while varying the electrophilic warhead moiety (e.g., substituting acrylamide with vinyl sulfonamide, chloroacetamide, or reversible covalent cyanoacrylamide warheads) [4]. The convergent synthesis strategy enables modular warhead diversification without de novo scaffold construction.

Supply Chain Qualification for GMP-Relevant Intermediate Sourcing

With multiple commercial vendors offering the compound at ≥95% purity (LeYan at 98%; CheMenu at ≥95%) , procurement teams can qualify at least two independent supply sources. This dual-sourcing capability is critical for organizations advancing menin-MLL inhibitor programs toward IND-enabling studies, where supply chain redundancy and batch-to-batch consistency are regulatory expectations. The compound's availability in multi-gram quantities (up to 10 g from LeYan) supports scale-up from milligram-scale SAR exploration to gram-scale preclinical toxicology batch production.

Quote Request

Request a Quote for 4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.